molecular formula C16H19NO4S B13375158 (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid

Cat. No.: B13375158
M. Wt: 321.4 g/mol
InChI Key: CJRVTFYIRHVXOE-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an ethoxy group, a thienylmethylamino group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxyacetic acid core: This can be achieved by reacting 2-ethoxyphenol with chloroacetic acid under basic conditions to form 2-ethoxyphenoxyacetic acid.

    Introduction of the thienylmethylamino group: This step involves the reaction of 2-ethoxyphenoxyacetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the thienylmethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxy-4-methyl-phenoxy)acetic acid: Similar structure but with a methyl group instead of the thienylmethylamino group.

    2-Methyl-4-{[(4-methyl-2-(4-trifluoromethyl)phenyl)-5-thiazolyl]methylthio}phenoxyacetic acid: Contains a thiazolyl group and a trifluoromethylphenyl group.

Uniqueness

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid is unique due to the presence of the thienylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-ethoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H19NO4S/c1-2-20-15-8-12(5-6-14(15)21-11-16(18)19)9-17-10-13-4-3-7-22-13/h3-8,17H,2,9-11H2,1H3,(H,18,19)

InChI Key

CJRVTFYIRHVXOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CS2)OCC(=O)O

Origin of Product

United States

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